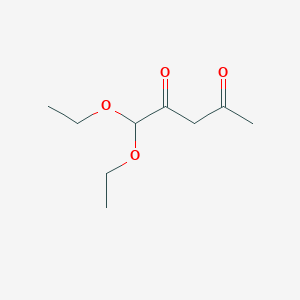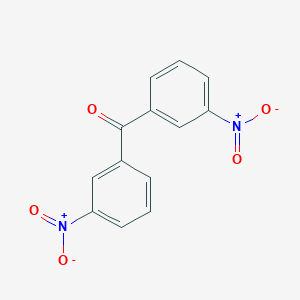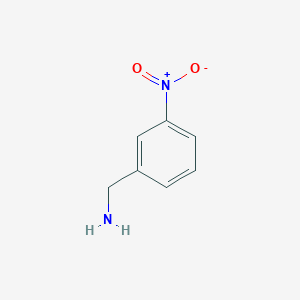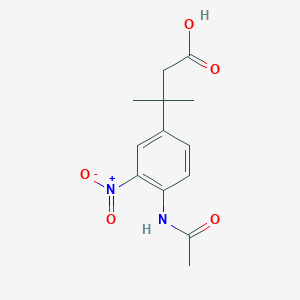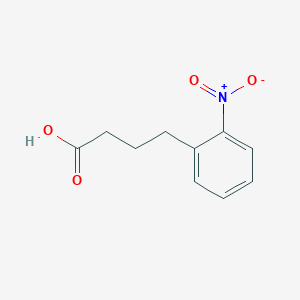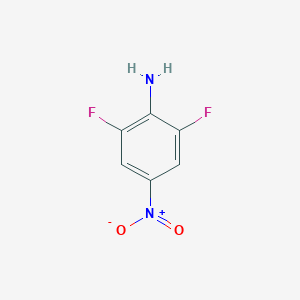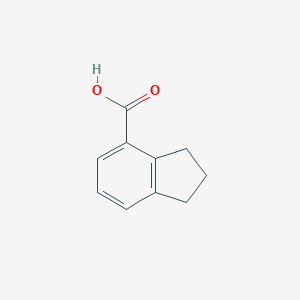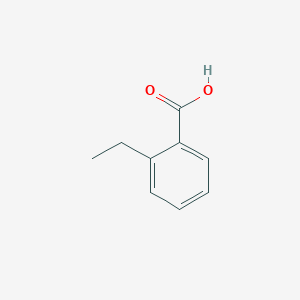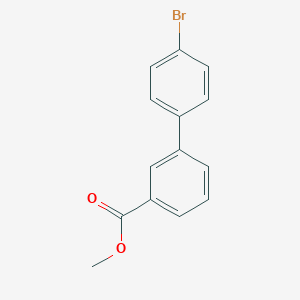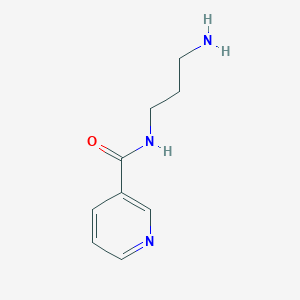
N-(3-aminopropyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)pyridine-3-carboxamide, also known as 3-AP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N-(3-aminopropyl)pyridine-3-carboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-(3-aminopropyl)pyridine-3-carboxamide binds to the active site of ribonucleotide reductase and inhibits its activity, leading to the accumulation of DNA damage and ultimately cell death.
生化和生理效应
In addition to its anti-cancer and anti-viral properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This apoptosis is thought to be mediated by the accumulation of DNA damage caused by the inhibition of ribonucleotide reductase.
实验室实验的优点和局限性
One of the main advantages of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its specificity for ribonucleotide reductase. This specificity allows for the selective inhibition of DNA synthesis and repair in cancer cells, while leaving normal cells relatively unaffected. However, one of the limitations of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its toxicity. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are several future directions for the research on N-(3-aminopropyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-aminopropyl)pyridine-3-carboxamide. Additionally, the combination of N-(3-aminopropyl)pyridine-3-carboxamide with other anti-cancer drugs is also an area of research that holds promise for the treatment of cancer.
Conclusion
In conclusion, N-(3-aminopropyl)pyridine-3-carboxamide, or N-(3-aminopropyl)pyridine-3-carboxamide, is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of cancer and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and ultimately cell death. While there are limitations to using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments, its specificity for ribonucleotide reductase makes it a promising candidate for further research.
合成方法
The synthesis of N-(3-aminopropyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1,3-diaminopropane in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield high purity and high yields of N-(3-aminopropyl)pyridine-3-carboxamide. The chemical structure of N-(3-aminopropyl)pyridine-3-carboxamide is shown below:
科学研究应用
N-(3-aminopropyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-aminopropyl)pyridine-3-carboxamide is in the treatment of cancer. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Several studies have demonstrated the efficacy of N-(3-aminopropyl)pyridine-3-carboxamide in inhibiting tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of viral infections. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This inhibition is thought to be due to the ability of N-(3-aminopropyl)pyridine-3-carboxamide to interfere with the viral RNA synthesis.
属性
CAS 编号 |
135854-53-4 |
|---|---|
产品名称 |
N-(3-aminopropyl)pyridine-3-carboxamide |
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13) |
InChI 键 |
VOTVWGRMVIHZLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCCN |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
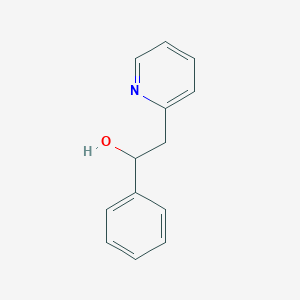
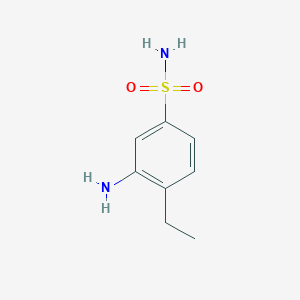
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)

